(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester
Description
(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester (CAS: 310887-98-0) is an α,β-unsaturated ester characterized by a benzyloxy group at position 4, a methyl group at position 3, and an E-configuration at the double bond (C2–C3) . The benzyloxy group enhances lipophilicity, which may influence bioavailability and membrane permeability in biological systems .
Properties
IUPAC Name |
methyl (E)-3-methyl-4-phenylmethoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMCFYFWVUBHQT-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester typically involves the following steps:
Formation of Isocrotonic Acid Derivative: The starting material, isocrotonic acid, is first converted into its benzyloxymethyl derivative. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of isocrotonic acid is replaced by a benzyloxymethyl group.
Esterification: The benzyloxymethyl derivative of isocrotonic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride (NaH) can replace the benzyloxymethyl group with a different alkyl or aryl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl or aryl halides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Alkyl or aryl derivatives
Scientific Research Applications
Synthesis of Terpenoids
(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester serves as a crucial reactant in the synthesis of terpenoids, which are vital for various biological functions and applications. Specifically, it is used in the preparation of (+)-2-C-Methyl-D-erythritol-4-phosphate, a key intermediate in the biosynthesis of isoprenoids and terpenes .
Development of Branched Polyols
The compound is utilized as a synthon for branched polyols such as methylerythritol and methylthreitol. These polyols have applications in the production of surfactants, plasticizers, and other specialty chemicals .
Pharmaceutical Applications
Due to its structural characteristics, this compound has potential applications in pharmaceutical development. It can be involved in creating new drugs targeting various diseases, including metabolic disorders and infections that require terpenoid derivatives for effective treatment.
Case Study 1: Synthesis of (+)-2-C-Methyl-D-erythritol-4-phosphate
In a study focused on the synthesis of (+)-2-C-Methyl-D-erythritol-4-phosphate, researchers demonstrated the effectiveness of this compound as a precursor. The synthesis pathway highlighted its role in enhancing yields and simplifying the reaction conditions necessary for producing this important metabolite .
Case Study 2: Development of Branched Polyols
A research project aimed at developing branched polyols utilized this compound as a key building block. The study reported successful synthesis routes that led to increased efficiency in producing polyols with desirable properties for industrial applications .
Mechanism of Action
The mechanism of action of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds. The benzyloxymethyl group can stabilize reaction intermediates, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Esters
- Substituent Impact: Benzyloxy Group (Target Compound): Introduces steric bulk and electron-donating effects, enhancing stability toward nucleophilic attack compared to unsubstituted methyl crotonate . Hydroxy Group (Ethyl 4-hydroxy-3-methylbut-2-enoate): Increases polarity and hydrogen-bonding capacity, reducing solubility in nonpolar solvents versus the benzyloxy analogue . Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group in provides π-π interactions in biological systems, whereas the benzyloxy group may improve metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Stability : The benzyloxy group in the target compound may confer resistance to hydrolysis under acidic conditions compared to esters with electron-withdrawing groups (e.g., acetamide in ).
Toxicological and Environmental Profiles
- Toxicity: Esters with aromatic substituents (e.g., benzyloxy) often exhibit lower acute toxicity compared to organophosphorus esters (e.g., fenthion in ).
- Biodegradation : The benzyloxy group may slow microbial degradation relative to hydroxy or methyl-substituted analogues .
Biological Activity
(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 222.25 g/mol. The compound features a methyl group, a benzyloxy group, and an unsaturated butenoic acid moiety, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of butenoic acid have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds indicates that those with benzyloxy substitutions exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| This compound | 0.98 | S. aureus |
| Related Compound A | 1.50 | E. coli |
| Related Compound B | 0.75 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated that compounds in this class can inhibit cell proliferation in various cancer cell lines. For example, a study reported that the compound reduced the viability of breast cancer cells by inducing apoptosis.
Case Study: Inhibition of Breast Cancer Cells
- Cell Line Used : MCF-7 (human breast adenocarcinoma)
- Concentration Range : 10 µM to 100 µM
- Results :
- At 50 µM concentration, cell viability decreased to 40% compared to the control.
- Induction of apoptosis was confirmed via flow cytometry analysis.
Cytotoxicity and Safety Assessment
Safety assessments are crucial for evaluating the therapeutic potential of new compounds. The cytotoxic effects of this compound were evaluated using normal human cell lines. The results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Normal Human Fibroblasts | >100 | Non-cytotoxic at therapeutic levels |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ester undergoes Michael addition due to its conjugated double bond. Nucleophiles such as amines, thiols, or stabilized enolates attack the β-carbon, forming substituted derivatives. For example:
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Amine addition : Reaction with primary amines yields β-amino esters.
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Thiol addition : Thiols generate β-sulfanyl esters under mild basic conditions .
Mechanistic pathway :
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Nucleophile attack at the β-carbon.
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Proton transfer to stabilize the enolate intermediate.
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Tautomerization to form the final product.
Ester Hydrolysis
The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acidic | H2SO4, H2O, reflux | 3-Methyl-4-(benzyloxy)-2-butenoic acid | 85–90% | |
| Basic | NaOH, H2O/EtOH, reflux | Sodium salt of the carboxylic acid | 75–80% |
Applications : Hydrolysis is a key step in synthesizing carboxylic acid derivatives for further functionalization .
Catalytic Hydrogenation
The compound’s double bond and benzyl ether undergo hydrogenation under specific conditions:
| Reaction Site | Conditions | Product | Catalyst | References |
|---|---|---|---|---|
| Double bond | H2, Pd/C, room temp | Saturated methyl ester | 10% Pd/C | |
| Benzyl ether | H2, Pd/C, 50 psi | 3-Methyl-4-hydroxy-2-butenoic acid methyl ester | Pd/C |
Selectivity :
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Partial hydrogenation of the double bond requires controlled H2 pressure .
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Full deprotection of the benzyl group occurs under prolonged hydrogenation .
Cycloaddition Reactions
The α,β-unsaturated ester participates in [4+2] Diels-Alder reactions as a dienophile. For example:
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Reaction with cyclopentadiene forms a bicyclic adduct.
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Conditions : Thermal activation (80–100°C) or Lewis acid catalysis (e.g., AlCl3).
Product stability : The endo preference dominates due to secondary orbital interactions.
Benzyl Ether Deprotection
The benzyl group is removed via hydrogenolysis or acidic cleavage :
| Method | Conditions | Product | Efficiency | References |
|---|---|---|---|---|
| Hydrogenolysis | H2, Pd/C, EtOH | 3-Methyl-4-hydroxy-2-butenoic acid methyl ester | >95% | |
| Acidic cleavage | HBr/AcOH, reflux | Same as above | 80–85% |
Applications : Deprotection is critical in synthesizing hydroxylated intermediates for pharmaceuticals .
Oxidation Reactions
The double bond is selectively oxidized to an epoxide or diol:
| Oxidizing Agent | Conditions | Product | Selectivity | References |
|---|---|---|---|---|
| mCPBA | CH2Cl2, 0°C | Epoxide | High | |
| OsO4 | H2O/acetone, 25°C | Vicinal diol | Moderate |
Note : Over-oxidation to carboxylic acids is avoided using mild conditions .
Q & A
Q. What are the recommended synthetic routes for (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves esterification of the corresponding acid using methanol in the presence of a catalytic acid (e.g., H₂SO₄). For example, refluxing the acid with excess methanol under acidic conditions yields the ester. Reaction efficiency can be improved by monitoring reaction progress via thin-layer chromatography (TLC) and optimizing parameters like temperature (e.g., 60–80°C) and molar ratios of reactants . Purity is enhanced via recrystallization or column chromatography using hexane/ethyl acetate gradients .
Q. How can researchers distinguish between the (E)- and (Z)-isomers of this compound during synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constant (J) of the α,β-unsaturated ester protons in the (E)-isomer typically ranges from 12–16 Hz due to trans-configuration, whereas the (Z)-isomer exhibits lower J values (6–10 Hz). High-resolution mass spectrometry (HRMS) further confirms molecular identity .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Waste must be segregated into halogenated/organic containers and processed by certified disposal services. Regularly inspect gloves for integrity and decontaminate surfaces with isopropanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this ester under varying pH conditions?
- Methodological Answer : Contradictions may arise from experimental design limitations, such as sample degradation during prolonged analysis (e.g., 9-hour studies without temperature control). To address this, perform accelerated stability tests under controlled pH (2–12) with continuous cooling (4°C) to inhibit hydrolysis. Use HPLC-MS to quantify degradation products (e.g., free acid or benzyl alcohol) and model degradation kinetics via Arrhenius equations .
Q. What advanced analytical strategies differentiate this ester from structurally similar byproducts in complex matrices (e.g., fermentation broths)?
- Methodological Answer : Employ a two-step extraction: (1) Liquid-liquid extraction at basic pH (9–10) to isolate the acid form, followed by (2) derivatization with methyl chloroformate to enhance GC-MS detectability. Use a polar capillary column (e.g., DB-WAX) with programmed temperature ramping (50–250°C) to resolve overlapping peaks. Quantify via internal standard calibration (e.g., deuterated analogs) .
Q. How can computational modeling aid in predicting the reactivity of this ester in nucleophilic acyl substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for nucleophilic attack at the ester carbonyl. Parameters like frontier molecular orbital (FMO) gaps and electrostatic potential maps predict regioselectivity. Validate models experimentally using kinetic isotope effects (KIEs) or Hammett plots .
Q. What experimental designs mitigate interference from transesterification side reactions during synthesis?
- Methodological Answer : Avoid protic solvents (e.g., ethanol) that compete with methanol. Use molecular sieves to scavenge water, which promotes reversibility. Monitor for transesterification byproducts (e.g., ethyl esters) via GC-FID. Alternatively, employ enzyme-catalyzed methods (e.g., lipases) for regioselective esterification under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
